Methyl 2-ethylnicotinate
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Overview
Description
Methyl 2-ethylnicotinate is an organic compound belonging to the class of nicotinic acid esters. It is characterized by the presence of a methyl ester group attached to the 2-position of the nicotinic acid ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Methyl 2-ethylnicotinate, a methyl ester of niacin, primarily targets peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
This compound interacts with its targets by promoting peripheral vasodilation . This interaction enhances local blood flow at the site of application .
Biochemical Pathways
This compound affects the peripheral vasodilation pathway . This pathway involves the dilation of blood vessels in the outer (peripheral) parts of the body, which can affect blood pressure and blood flow. The downstream effects of this pathway include increased blood flow and relief from muscle and joint pain .
Pharmacokinetics
Following topical administration, this compound acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
The molecular and cellular effects of this compound’s action involve the dilation of peripheral blood vessels, leading to enhanced local blood flow . This increased blood flow can help alleviate muscle and joint pain, making this compound a useful ingredient in topical preparations for these conditions .
Biochemical Analysis
Biochemical Properties
Methyl 2-ethylnicotinate, like other esters of niacin, is involved in the biosynthesis and salvage pathways of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . The compound interacts with various enzymes, proteins, and other biomolecules in these pathways. The nature of these interactions typically involves the transfer of methyl groups, a process that is fundamental to many biochemical reactions .
Cellular Effects
The effects of this compound on cells are largely tied to its role in NAD+ biosynthesis. NAD+ is a key player in cellular metabolism, influencing cell function through its involvement in redox reactions, cell signaling pathways, and gene expression . The presence of this compound, therefore, can have significant impacts on these cellular processes.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its involvement in NAD+ biosynthesis and salvage pathways It may participate in binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
This compound is involved in the metabolic pathways of NAD+ biosynthesis and salvage It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethylnicotinate can be synthesized through the esterification of 2-ethylnicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of 2-ethylnicotinol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: 2-ethylnicotinic acid.
Reduction: 2-ethylnicotinol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-ethylnicotinate has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its structural similarity to nicotinic acid derivatives, which are known for their lipid-lowering effects.
Industry: this compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used for its vasodilatory effects.
Ethyl nicotinate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Nicotinic acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
Uniqueness: Methyl 2-ethylnicotinate is unique due to the presence of both a methyl ester and an ethyl group on the nicotinic acid ring. This structural variation imparts distinct chemical and biological properties, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
methyl 2-ethylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRCLYQKVHAEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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